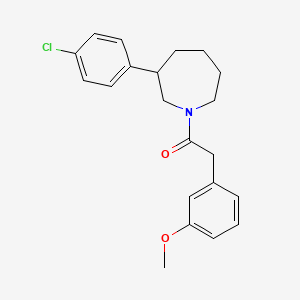
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential medical applications.
Scientific Research Applications
Environmental Pollution and Toxicology
Benzophenone-type UV Filters : Studies on benzophenone derivatives, such as benzophenone-4, focus on their widespread use in consumer products as UV filters and the associated environmental and health concerns. For example, Gao et al. (2015) measured benzophenone-type UV filters in urine samples from Chinese young adults, indicating widespread exposure to these chemicals. This research emphasizes the need for monitoring and evaluating the health implications of chemical exposure from everyday products (Gao et al., 2015).
Pharmacokinetics and Drug Metabolism
Metabolism of Novel Compounds : The study of the absorption, metabolism, and excretion of novel compounds, such as RWJ-333369, provides insights into how new drugs are processed by the human body. Mannens et al. (2007) detailed the pharmacokinetics of RWJ-333369, highlighting the importance of understanding metabolic pathways for drug development and safety assessment (Mannens et al., 2007).
Exposure to Environmental Chemicals
Persistent Organic Pollutants : Research on persistent organic pollutants, such as DDT and its metabolite DDE, explores the health implications of long-term environmental exposure. Studies have investigated the association between maternal serum levels of DDE and reproductive outcomes, providing evidence of the potential risks associated with chemical exposure (Longnecker et al., 2001).
Chemical Safety and Toxicity
Chemical Intoxications : Case studies on intoxications with novel psychoactive substances, such as 25C-NBOMe, highlight the dangers of unregulated chemical use and the need for medical awareness and diagnostic capabilities to address such emergencies (Poklis et al., 2014).
properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-20-7-4-5-16(13-20)14-21(24)23-12-3-2-6-18(15-23)17-8-10-19(22)11-9-17/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITNERMWRRKRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

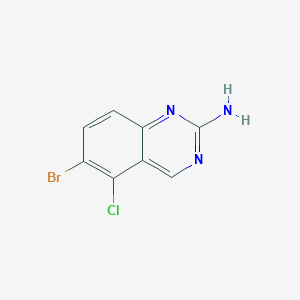
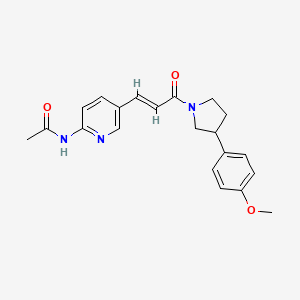
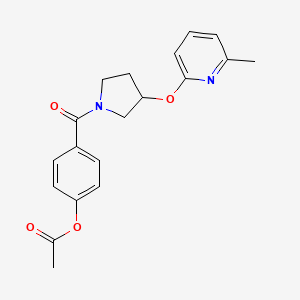
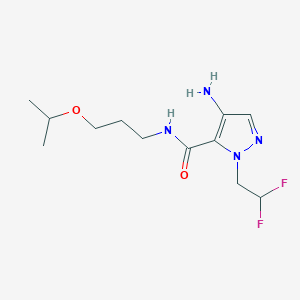
![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)
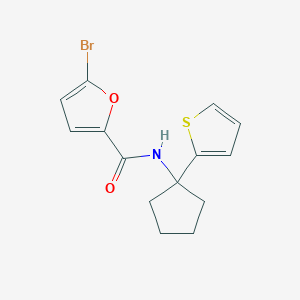

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,4-dimethoxybenzyl)benzamide](/img/structure/B2731816.png)
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2731817.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide](/img/structure/B2731818.png)
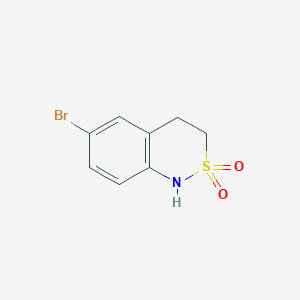
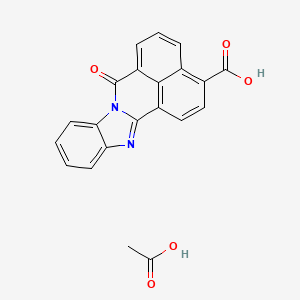
![1-(2-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2731823.png)
